molecular formula C3H2N2O B8795221 Imidazolone CAS No. 378750-35-7

Imidazolone

Cat. No.: B8795221
CAS No.: 378750-35-7
M. Wt: 82.06 g/mol
InChI Key: WZELXJBMMZFDDU-UHFFFAOYSA-N
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Description

Imidazolone is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms and one oxygen atom (1H-imidazol-5(4H)-one) . Its structure allows for diverse substitutions at positions 2, 3, and 5, enabling tailored modifications for pharmaceutical and agrochemical applications. Key derivatives include 5-arylideneimidazolones, which exhibit amphiphilic properties critical for antibiotic adjuvant activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazolone can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is known for its mild reaction conditions and compatibility with various functional groups . Another method involves the condensation of abromoketones with formamidine acetate in liquid ammonia .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-component reactions that optimize yield and efficiency. These methods typically use catalysts and are conducted under controlled conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Multicomponent Reactions

The combination of carbonyls, amines, and isocyanoacetates under catalytic conditions yields imidazolones with structural diversity (Table 1) .

Table 1: Reaction Conditions for Imidazolone Synthesis

Carbonyl ComponentAmine ComponentCatalystSolventProduct (Yield)
4-ChlorobenzaldehydeBenzylamineAgNO₃MeOHThis compound 5a (85%)
Acetonetert-ButylamineNoneHFIPOxazoline 6a (55%)
Piperonaltrans-1,2-DiaminocyclohexaneAgNO₃MeOHCoelenterazine analog 9 (43%)

Key findings:

  • AgNO₃ catalysis in MeOH selectively drives MCRs toward imidazolones, while solvents like hexafluoroisopropanol (HFIP) favor oxazolines .

  • Sequential protocols (pre-forming imines) yield imidazolines, whereas one-pot MCRs with AgNO₃ enable gram-scale this compound synthesis .

Biochemical Formation

Imidazolones form via the Maillard reaction between the guanidino group of arginine and 3-deoxyglucosone (3-DG), a reactive intermediate linked to diabetic complications . This pathway is implicated in advanced glycation end products (AGEs) found in renal and vascular tissues .

Reactivity and Functionalization

Imidazolones undergo electrophilic and nucleophilic reactions, enabling derivatization for pharmaceutical and material applications.

Electrophilic Substitution

  • C-2 Functionalization : The C-2 position of the this compound core reacts with electrophiles to form C-, S-, and N-derivatives. For example, Pd-catalyzed C–H activation at C-2 produces fluorophore derivatives (e.g., 10 ) in 43% yield .

  • Tautomerism : Imidazolones exhibit dynamic tautomerism, with computational studies suggesting comparable stability between keto and enol forms .

Nucleophilic Reactions

  • Lactamization : Intermediate enamines derived from isocyanide insertion dehydrate to form imidazolones, as seen in GFP chromophore synthesis .

  • Quaternization : Imidazolines (saturated analogs) form quaternary salts with alkyl halides, though imidazolones show reduced reactivity due to aromatic stabilization .

Enzymatic Catalysis

Imidazolones mimic histidine residues in enzymes, participating in acid-base and nucleophilic catalysis. Protonated this compound facilitates proton transfer in bond cleavage (e.g., P–O in DNA), while the neutral form acts as a nucleophile in phosphorylation .

Scientific Research Applications

Anticancer Agents

Imidazolones have shown promising results as potential anticancer agents. Recent studies have synthesized new imidazolone-sulphonamide-pyrimidine hybrids that exhibit potent activity against cancer cell lines such as MCF-7. For instance, compound 6b demonstrated an IC50 value of 1.05 μM against MCF-7 cells, outperforming the standard drug Doxorubicin (IC50 = 1.91 μM). The mechanism of action includes inhibition of the epidermal growth factor receptor (EGFR) kinase and induction of apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins .

CompoundIC50 (μM)Mechanism
6b1.05EGFR inhibition, apoptosis induction
Dox1.91Chemotherapeutic agent

Antidiabetic Agents

Imidazo[1,2-c]quinazolines, a subclass of imidazolones, have been identified as potent inhibitors of α-glucosidase, which is crucial for managing diabetes. Compound 11j , with two methoxy groups at specific positions, exhibited an IC50 value of 12.44 μM, significantly more potent than the standard inhibitor .

CompoundIC50 (μM)Target
11j12.44α-glucosidase
Standard750.0α-glucosidase

Antibiotic Resistance Modulation

Imidazolones are being explored as adjuvants to enhance the efficacy of existing antibiotics against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Certain derivatives have been shown to restore the effectiveness of β-lactam antibiotics at low concentrations. For example, a specific this compound derivative increased oxacillin's effectiveness against MRSA strains by up to 256-fold .

CompoundConcentration (mM)Enhancement Factor
130.0625Restored β-lactam efficacy
80.125Enhanced oxacillin activity

Agricultural Applications

Imidazolones also find applications in agriculture, particularly as fungicides and herbicides due to their ability to inhibit specific biochemical pathways in plants and fungi. The this compound scaffold has been utilized in developing compounds that target plant growth regulators and fungal pathogens.

Mechanistic Insights and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing this compound derivatives for enhanced biological activity. Modifications at various positions on the this compound ring can significantly influence their pharmacological properties:

  • Electron-donating groups (e.g., methoxy) generally enhance activity.
  • Electron-withdrawing groups (e.g., halogens) may reduce potency.

This knowledge aids in designing more effective therapeutic agents by tailoring their chemical structures to improve selectivity and efficacy against specific targets.

Mechanism of Action

The mechanism of action of Imidazolone involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atoms in the ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Core Structure Key Substitutions Biological Activity Synthesis Method
Imidazolone 1H-imidazol-5(4H)-one 5-Arylidene, 2/3-amine groups Antibiotic adjuvants, anticancer, fluorophores Knoevenagel condensation, SPPS
Hydantoin 2,4-Imidazolidinedione 5-Arylidene, thioether groups Anticonvulsants, antimicrobials Bucherer-Bergs reaction
Benzimidazole Benzo-fused imidazole 1/2-substituted aryl groups Antitumor, antiparasitic agents Phillips-Ladenburg cyclization
Pyrrole Five-membered aromatic (1N) Electron-withdrawing substituents Antiviral, agrochemicals Paal-Knorr synthesis

Antibiotic Adjuvant Potency:

  • Imidazolones : Compound 16 reduces oxacillin MIC by 32-fold via PBP2a inhibition, outperforming hydantoins and benzimidazoles .
  • PAβN (Hydantoin analog) : Reduces MIC by 4-fold but lacks this compound’s amphiphilic stability .

Anticancer Efficacy:

  • This compound hybrids (e.g., 6b) : IC50 = 1.05 μM (MCF-7), superior to benzimidazole derivatives (IC50 > 5 μM) .

Fluorescence Properties:

  • Imidazolones : Bathochromic shifts (λem = 450–550 nm) due to extended π-systems .
  • Benzimidazoles: Limited fluorescence due to rigid aromatic cores .

Mechanistic Insights

This compound vs. Hydantoin:

  • Imidazolones bind PBP2a via hydrogen bonds (e.g., S403, N464) and π-π interactions, enhancing β-lactam efficacy .
  • Hydantoins lack the amine substituents required for PBP2a active-site penetration .

SAR Trends:

  • This compound: 5-Arylidene and 3-amine groups are critical for adjuvant activity; electron-withdrawing substituents (e.g., Cl, NO2) enhance cytotoxicity .
  • Benzimidazole : 1-Alkyl/aryl groups improve kinase inhibition but reduce solubility .

Limitations and Challenges

  • Imidazolones : Low direct antibacterial activity (MIC > 0.25 mM) necessitates adjuvant use .
  • Benzimidazoles: High cytotoxicity in normal cells limits therapeutic windows .

Data Tables

Table 1: MIC Reduction of this compound Derivatives Against MRSA

Compound MIC Reduction (Fold) Key Interactions (PBP2a)
9 16× H-bond with N464
16 32× π-π with Y446, H-bond with S462
17 No significant binding

Table 2: Cytotoxicity of this compound Hybrids vs. Benzimidazoles

Compound IC50 (μM, MCF-7) Selectivity Index (Cancer/Normal)
This compound 6b 1.05 12.3
Benzimidazole 1 5.2 2.1

Q & A

Basic Research Questions

Q. What spectroscopic methods are essential for characterizing imidazolone derivatives, and how are they applied?

  • Methodological Answer : Key techniques include FT-IR to confirm functional groups (e.g., disappearance of NH₂ at ~3400 cm⁻¹ and appearance of C=N imidazole at 1660–1680 cm⁻¹) and ¹H/¹³C-NMR to identify aromatic protons (δ 7.36–8.14 ppm) and imidazole-specific carbons (e.g., N-CH=C at ~108 ppm) . Mass spectrometry and elemental analysis further validate molecular structures.

Q. How can researchers optimize the synthesis of this compound derivatives using Vilsmeier-Haack reactions?

  • Methodological Answer : The Vilsmeier-Haack reaction introduces aldehyde groups to this compound precursors. Key steps include: (i) Reacting 5-(4-bromophenyl)imidazo[2,1-b]thiazole with DMF/POCl₃ to form a carbaldehyde intermediate (confirmed by ¹H-NMR singlet at δ 10.00 ppm for -CH=O) . (ii) Condensing the aldehyde with aromatic amines to form Schiff bases, followed by cyclization using glycine or phthalic anhydride to yield this compound/oxazepine derivatives .

Q. What biological activities are commonly associated with this compound derivatives?

  • Methodological Answer : Imidazolones exhibit antimicrobial (e.g., inhibition of Bacillus thuringiensis and Klebsiella pneumoniae), anti-inflammatory (carrageenan-induced edema reduction), and antifungal (activity against Trichoderma spp.) properties. Structure-activity relationships (SARs) show that substituents like aryl sulfonates or pyrazole rings enhance bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data among structurally similar this compound derivatives?

  • Methodological Answer : (i) SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on aromatic rings improve antimicrobial potency) . (ii) Experimental Replication : Validate results across multiple assays (e.g., broth microdilution vs. disc diffusion for antimicrobial testing) . (iii) Computational Modeling : Use molecular docking to predict binding affinities to targets like bacterial enzymes or inflammatory mediators .

Q. What strategies mitigate oxidation side reactions during this compound synthesis?

  • Methodological Answer : (i) Chelation Control : Add EDTA to sequester metal ions (e.g., copper) that catalyze histidine-to-imidazolone oxidation . (ii) Solvent Optimization : Use anhydrous acetic acid with sodium acetate to stabilize intermediates during cyclization . (iii) Microwave-Assisted Synthesis : Reduce reaction time and side products (e.g., 5-substituted imidazolones synthesized in 15–20 minutes at 80°C) .

Q. How can this compound derivatives be tailored for selective targeting of microbial vs. mammalian cells?

  • Methodological Answer : (i) Hydrophobicity Tuning : Introduce lipophilic groups (e.g., benzylidene) to enhance membrane penetration in Gram-negative bacteria . (ii) Prodrug Design : Incorporate hydrolyzable esters (e.g., ethyl oxalate) for pH-dependent activation in microbial environments . (iii) Selectivity Screening : Test derivatives against human cell lines (e.g., HEK-293) to assess cytotoxicity thresholds .

Q. What experimental designs address spectral overlap challenges in this compound characterization?

  • Methodological Answer : (i) 2D-NMR Techniques : Use HSQC and HMBC to resolve overlapping ¹H signals in aromatic regions . (ii) Isotopic Labeling : Synthesize ¹³C-labeled imidazolones to track carbon environments in complex mixtures . (iii) X-ray Crystallography : Confirm regiochemistry of fused imidazo-thiazole rings .

Q. Methodological Tables

Table 1: Key Spectral Markers for this compound Derivatives

Functional GroupFT-IR (cm⁻¹)¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
C=N (imidazole)1660–1680-146–148
-CH=O (aldehyde)1645–165010.00 (s, 1H)183–185
Aromatic protons-7.36–8.14 (m)120–135

Table 2: Bioactivity Trends in this compound Derivatives

SubstituentAntimicrobial (MIC, μg/mL)Anti-inflammatory (% Inhibition)
4-Bromophenyl12.5–25 (Bacteria)45–60 (Edema)
Pyrazolin-3-yl6.25–12.5 (Fungi)55–70 (Edema)
Sulfonate ester3.12–6.25 (Bacteria)-

Properties

CAS No.

378750-35-7

Molecular Formula

C3H2N2O

Molecular Weight

82.06 g/mol

IUPAC Name

imidazol-2-one

InChI

InChI=1S/C3H2N2O/c6-3-4-1-2-5-3/h1-2H

InChI Key

WZELXJBMMZFDDU-UHFFFAOYSA-N

SMILES

C1=NC(=O)N=C1

Canonical SMILES

C1=NC(=O)N=C1

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Imidazolone

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